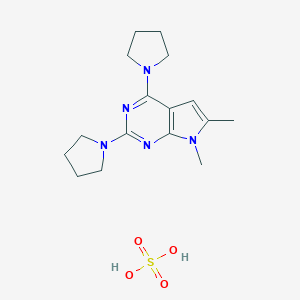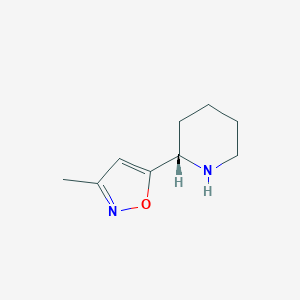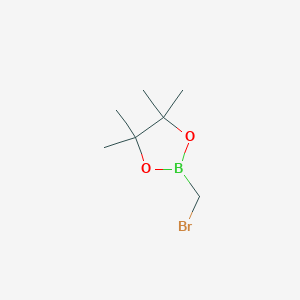
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as 'ADB-chminaca' and belongs to the class of synthetic cannabinoids. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
ADB-chminaca exerts its effects by binding to cannabinoid receptors in the body. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by ADB-chminaca leads to various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
ADB-chminaca has been shown to induce various effects on the body, including alterations in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in mood regulation. ADB-chminaca has also been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
ADB-chminaca has several advantages as a research tool, including its potency and selectivity for cannabinoid receptors. It is also relatively easy to synthesize and can be obtained in high purity. However, it also has some limitations, including its potential toxicity and the lack of long-term studies on its effects.
Zukünftige Richtungen
There are several future directions for the study of ADB-chminaca. One area of research is the development of more potent and selective compounds that can target specific cannabinoid receptors. Another area of research is the study of the long-term effects of ADB-chminaca on the body. Additionally, ADB-chminaca can be used as a tool to study the role of cannabinoid receptors in various physiological processes, including pain regulation and immune function.
Conclusion:
In conclusion, ADB-chminaca is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including drug development and the study of cannabinoid receptors. Further research is needed to fully understand the effects of ADB-chminaca on the body and its potential applications.
Synthesemethoden
The synthesis of ADB-chminaca involves the reaction of 2-chlorobenzoyl chloride with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine in the presence of a base. The resulting compound undergoes further reactions to yield ADB-chminaca. Several modifications to this method have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
ADB-chminaca has been extensively studied for its potential applications in various fields of science. It has been used as a research tool in the study of cannabinoid receptors, which play a crucial role in various physiological processes. ADB-chminaca has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
CAS-Nummer |
166115-73-7 |
|---|---|
Produktname |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide |
Molekularformel |
C13H13ClN4O3 |
Molekulargewicht |
308.72 g/mol |
IUPAC-Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,15H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
XMVWFQNVGJVOKJ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N |
Synonyme |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-chloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)







![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
